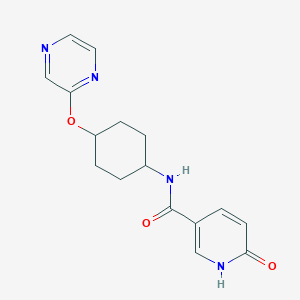
6-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,6-dihydropyridine-3-carboxamide is a synthetic molecule of interest in various fields such as chemistry, biology, and medicine. Its unique structure and properties have made it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis starting from readily available starting materials. The key steps often include cyclization reactions, pyrazinyl functionalization, and coupling reactions to introduce the dihydropyridine and carboxamide groups. Common solvents and reagents in these reactions might include acetonitrile, dichloromethane, and various catalysts under controlled temperatures and atmospheric conditions.
Industrial Production Methods
In industrial settings, the production may be scaled up using more efficient, continuous processes such as flow chemistry to ensure higher yields and purity. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions to form various oxo-derivatives.
Reduction: Reduction reactions can convert the 6-oxo group into different functional groups.
Substitution: Substitution reactions might occur at the pyrazinyl group or cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions might involve nucleophilic or electrophilic reagents under ambient or elevated temperatures.
Major Products Formed
The primary products depend on the type of reaction:
Oxidation: Oxo- and hydroxy-derivatives.
Reduction: Alcohols, amines.
Substitution: Varied depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Catalysis: It might serve as a ligand or catalyst in organic reactions.
Material Science: Potential use in the synthesis of novel materials with specific properties.
Biology
Biochemical Probes: Utilized as a probe to study biochemical pathways and protein interactions.
Drug Discovery: A candidate for drug development due to its unique structure and biological activity.
Medicine
Therapeutic Agent: Potential therapeutic applications in treating various diseases, given its biological activity.
Diagnostic Tools: Used in imaging and diagnostic techniques.
Industry
Manufacturing: Applications in the production of specialty chemicals and pharmaceuticals.
Agriculture: Potential use in the development of agrochemicals for crop protection.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism of action might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Modifying Proteins: Chemical modifications to proteins affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyridine derivatives: Similar backbone with variations in functional groups.
Pyrazinyl-substituted cyclohexyl compounds: Differ in the functionalization and positioning of the pyrazinyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups which confer distinct chemical and biological properties. It may exhibit superior efficacy, specificity, or stability compared to similar compounds in certain applications.
This article covers various aspects of the compound 6-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,6-dihydropyridine-3-carboxamide, ranging from its synthesis and reactions to its applications and uniqueness. If there's anything more specific you need, just let me know!
Properties
IUPAC Name |
6-oxo-N-(4-pyrazin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-6-1-11(9-19-14)16(22)20-12-2-4-13(5-3-12)23-15-10-17-7-8-18-15/h1,6-10,12-13H,2-5H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLBIAELZZZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNC(=O)C=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














